REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]([F:19])([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1)[C:4]([F:7])([F:6])[F:5].CN(C=O)C.[Br:27]N1C(=O)CCC1=O>O>[Br:27][C:13]1[CH:14]=[C:8]([C:3]([F:19])([C:4]([F:7])([F:6])[F:5])[C:2]([F:20])([F:21])[F:1])[CH:9]=[C:10]([C:15]([F:16])([F:17])[F:18])[C:11]=1[NH2:12]
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Name
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|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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FC(C(C(F)(F)F)(C1=CC(=C(N)C=C1)C(F)(F)F)F)(F)F
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
52.1 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
2000 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
After stirring at 60° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was charged in separate portions
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Type
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TEMPERATURE
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Details
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cooling to room temperature
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=20:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |